molecular formula C20H17N3O2S B2602769 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide CAS No. 60178-58-7

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2602769
CAS No.: 60178-58-7
M. Wt: 363.44
InChI Key: KFYILMBFJHTNJZ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide: is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring fused to a phenyl group, which is further connected to a sulfonamide group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole ring.

    Attachment of the Phenyl Group: The benzodiazole ring is then coupled with a phenyl group through a suitable coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the Sulfonamide Group: The final step involves the sulfonation of the phenyl group using a sulfonyl chloride derivative under basic conditions to introduce the sulfonamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced under suitable conditions to yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides and sulfoxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzodiazole and phenyl derivatives.

Scientific Research Applications

Chemistry: N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. Its ability to inhibit specific enzymes and receptors makes it a candidate for the development of new pharmaceuticals. Research is ongoing to evaluate its efficacy and safety in preclinical and clinical studies.

Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

  • N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide
  • N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide
  • N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide

Comparison: Compared to these similar compounds, N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide exhibits unique properties due to the presence of the 4-methylbenzene-1-sulfonamide group. This group enhances the compound’s stability and reactivity, making it more suitable for certain applications. Additionally, the specific substitution pattern on the phenyl ring can influence the compound’s biological activity and selectivity towards different targets.

Biological Activity

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methylbenzene-1-sulfonamide, also known by its CAS number 60178-58-7, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews its biological activity based on various studies, including synthesis methods, biological assays, and comparative analyses.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3O2SC_{20}H_{17}N_{3}O_{2}S, indicating the presence of a sulfonamide group along with a benzimidazole moiety. This structural configuration is significant as both components are known for their diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino phenol with appropriate sulfonyl chlorides under controlled conditions. This method has been optimized to yield high purity and good yields of the target compound.

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole and sulfonamide moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzimidazole-sulfonamide showed potent activity against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm) Reference Compound
Staphylococcus aureus20Sulfisoxazole
Escherichia coli18Sulfisoxazole
Pseudomonas aeruginosa22Sulfisoxazole

The results indicate that this compound exhibits higher antibacterial activity against Gram-negative bacteria compared to Gram-positive bacteria, which aligns with the behavior observed in other sulfonamide derivatives .

Antitumor Activity

The benzimidazole derivatives have also been explored for their antitumor properties. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

  • Mechanism : Induction of apoptosis in cancer cells.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

The effectiveness was quantified using IC50 values, showing that certain derivatives significantly reduced cell viability at low concentrations.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple strains of both Gram-positive and Gram-negative bacteria. The study utilized a disc diffusion method to measure zones of inhibition. Results indicated that this compound had superior efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Case Study 2: Antitumor Potential

Another study focused on the compound's effect on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value determined at approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-14-10-12-15(13-11-14)26(24,25)23-17-7-3-2-6-16(17)20-21-18-8-4-5-9-19(18)22-20/h2-13,23H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYILMBFJHTNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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